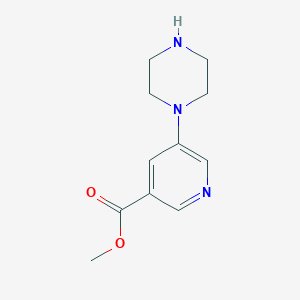

Methyl 5-(piperazin-1-yl)nicotinate

Description

Methyl 5-(piperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester group and a piperazine ring attached to the pyridine scaffold. The piperazine moiety introduces basicity and hydrogen-bonding capabilities, while the ester group may influence metabolic stability and bioavailability .

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

methyl 5-piperazin-1-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-6-10(8-13-7-9)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3 |

InChI Key |

VYPMWGWZYNXXLU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-(piperazin-1-yl)nicotinate

Detailed Synthetic Routes

Stepwise Reaction Details

Esterification

- Procedure: Nicotinic acid or 5-chloronicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or p-toluene sulfonic acid under reflux conditions for approximately 13 hours.

- Mechanism: The acid catalyzes the formation of the methyl ester via nucleophilic attack of methanol on the carboxylic acid, followed by elimination of water.

- Purification: The crude ester is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization: Confirmed by IR (C=O stretch around 1728 cm^-1), 1H NMR (singlet for OCH3 at ~4.05 ppm), and mass spectrometry.

Nucleophilic Substitution with Piperazine

- Procedure: The methyl 5-chloronicotinate intermediate is reacted with piperazine under basic conditions, often at room temperature or mild heating. The nucleophilic nitrogen of piperazine attacks the electrophilic carbon bearing the chlorine substituent, displacing the chlorine.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress.

- Purification: The product is isolated by filtration or extraction, followed by chromatographic purification if necessary.

- Notes: Reaction conditions such as solvent choice, temperature, and pH are optimized to maximize yield and minimize side reactions.

Alternative Synthetic Approaches and Modifications

Use of Protected Piperazine Derivatives

In some advanced syntheses, protected piperazine derivatives such as N-Boc-piperazine or N-methylpiperazine are used to control regioselectivity and improve product stability during synthesis. For example, (S)-N-Boc-3-ethylpiperazine has been employed as an intermediate, followed by deprotection with trifluoroacetic acid to yield the free piperazine-substituted nicotinate.

Reductive Amination and Coupling Reactions

Other methods involve coupling the piperazine moiety via reductive amination or amide bond formation using activated esters or coupling agents such as HATU and DIPEA. These methods are more common in the synthesis of nicotinamide derivatives but can be adapted for nicotinate esters.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Catalyst | Concentrated sulfuric acid or p-toluene sulfonic acid | Speeds up esterification reaction |

| Temperature | Reflux for esterification; room temperature to mild heating for substitution | Higher temperature increases reaction rate but may cause side reactions |

| Solvent | Methanol for esterification; polar aprotic solvents or methanol for substitution | Solvent polarity affects nucleophilicity and solubility |

| Reaction Time | 13 hours for esterification; 1–24 hours for substitution | Adequate time ensures complete conversion |

| Purification Methods | Silica gel chromatography, recrystallization | Removes unreacted starting materials and byproducts |

Analytical Data Supporting Synthesis

| Analytical Technique | Key Observations for Methyl 5-(piperazin-1-yl)nicotinate |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons, methyl ester (OCH3), and piperazine methylene protons (multiplets between 2.5–3.5 ppm) |

| 13C NMR | Peaks for ester carbonyl (~165–170 ppm), aromatic carbons, and piperazine carbons (~45–55 ppm) |

| IR Spectroscopy | Strong ester C=O stretch near 1720–1730 cm^-1; N-H stretches from piperazine ring around 3100–3400 cm^-1 |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of methyl 5-(piperazin-1-yl)nicotinate (approx. 220–250 g/mol depending on substitution) |

| TLC | Single spot with appropriate Rf value in solvent system such as petroleum ether/ethyl acetate |

Summary of Research Findings

- The preparation of methyl 5-(piperazin-1-yl)nicotinate is reliably achieved via esterification of 5-chloronicotinic acid followed by nucleophilic substitution with piperazine.

- Reaction conditions such as catalyst choice, temperature, and solvent significantly impact yield and purity.

- Advanced synthetic routes incorporate protecting groups and coupling reagents to improve selectivity and facilitate further functionalization.

- Analytical characterization confirms the structure and purity of the synthesized compound.

- Industrial scale synthesis adapts these methods with continuous flow reactors and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyridinecarboxylic acid methyl ester moiety can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

5-(Piperidin-1-yl)nicotinic Acid (CAS 878742-33-7)

- Structure : Replaces piperazine with piperidine (saturated six-membered ring with one nitrogen).

- This may decrease solubility in aqueous environments compared to the target compound .

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS 1355225-47-6)

- Structure : Contains a methyl group at the 5-position of the pyridine ring and a 4-methylpiperazine substituent.

- The methyl on piperazine may sterically hinder interactions with biological targets .

Methyl 5-chloro-6-(4-(phenylcarbamoyl)piperazin-1-yl)nicotinate (CAS 1310536-94-7)

- Structure : Features a chlorine atom at the 5-position and a phenylcarbamoyl group on piperazine.

- Key Differences: The chloro substituent introduces electron-withdrawing effects, altering electronic properties of the pyridine ring.

Isopropyl Nicotinate Derivatives (e.g., CAS 1315558-34-9)

- Structure : Substituted with bulky isopropyl esters and varied piperazine-linked aromatic groups.

- Key Differences : The isopropyl ester slows hydrolysis compared to methyl esters, as evidenced by esterase studies in human serum albumin . Bulky substituents may improve target selectivity but reduce bioavailability .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

†Inferred from : Methyl esters hydrolyze slower than small alkyl esters but faster than bulky ones (e.g., tert-butyl).

‡Example from .

Metabolic Stability and Esterase Activity

- Methyl Esters: Methyl 5-(piperazin-1-yl)nicotinate’s ester group is expected to have a hydrolysis half-life longer than 2-butoxyethyl nicotinate (<15 minutes) but shorter than tert-butyl esters (non-measurable) in human serum albumin (HSA) .

- Impact of Substituents : Electron-withdrawing groups (e.g., chloro in CAS 1310536-94-7) may stabilize the ester against hydrolysis, while bulky groups (e.g., isopropyl) hinder enzymatic cleavage .

Toxicological Considerations

- 5-(Piperidin-1-yl)nicotinic Acid : Classified as causing skin irritation and serious eye damage (GHS Category 2), with acute oral toxicity (LD50 > 2,000 mg/kg) . Piperazine analogs may share similar hazards but require specific testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.